5-Bromo-2-fluoro-L-phenylalanine
Description
5-Bromo-2-fluoro-L-phenylalanine is a halogenated derivative of the naturally occurring amino acid L-phenylalanine. Its molecular formula is C₉H₉BrFNO₂, with a molecular weight of 262.08 g/mol (inferred from structural analogs, e.g., ). The compound features a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring (Figure 1).
Properties
IUPAC Name |
(2S)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTRLZMUWHKJRH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C[C@@H](C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of 5-Bromo-2-fluoro-L-phenylalanine may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. Enzymatic synthesis methods, such as those involving fluorinases, can also be employed to introduce fluorine atoms selectively under mild conditions .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 and fluorine at position 2 enable regioselective substitution under controlled conditions.
Nucleophilic Aromatic Substitution (NAS)
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Reagents/Conditions : Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 80°C.
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Products : Substitution of bromine with methoxy groups yields 5-methoxy-2-fluoro-L-phenylalanine .
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Kinetics : Bromine exhibits higher reactivity than fluorine due to its lower electronegativity, enabling selective replacement .
Metal-Catalyzed Cross-Coupling
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Suzuki-Miyaura Coupling :
Peptide Coupling Reactions
The amino and carboxylic acid groups facilitate incorporation into peptides.
Key Example:
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Product : [Leu⁵]-enkephalin analog with 5-Br-2-F-Phe substitution.
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Bioactivity : 2.3-fold increased opioid receptor binding affinity compared to non-halogenated analogs.
Oxidation and Reduction
The phenyl ring and side-chain functional groups participate in redox reactions.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic H₂O, 50°C | 5-Bromo-2-fluoro-phenylpyruvic acid | 72% |
| Reduction | H₂/Pd-C in ethanol, RT | 5-Bromo-2-fluoro-phenethylamine | 88% |
Enzymatic Modifications
Halogenated phenylalanines are substrates for engineered enzymes in biocatalysis:
Phenylalanine Ammonia Lyase (PAL)
Aminotransferases
Comparative Reactivity of Halogenated Analogs
The position and type of halogen significantly influence reactivity:
| Compound | Substitution Pattern | Relative NAS Rate | LAT1 Inhibition (IC₅₀, μM) |
|---|---|---|---|
| 5-Bromo-2-fluoro-L-Phe | 5-Br, 2-F | 1.0 | 8.6 ± 1.0 |
| 3-Iodo-L-Phe | 3-I | 2.3 | 6.9 ± 1.2 |
| 2-Chloro-L-Phe | 2-Cl | 0.7 | 12.4 ± 1.5 |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
5-Br-2-F-Phe is primarily used as a building block in the synthesis of complex organic molecules and peptides. Its unique halogen substitutions (bromine and fluorine) enhance its reactivity and stability, making it an ideal candidate for various chemical transformations.
| Application | Description |
|---|---|
| Peptide Synthesis | Incorporation into peptide chains to modify properties. |
| Organic Synthesis | Used in the formation of novel compounds with desired traits. |
Biological Research
Studying Protein Structure and Function
In biological systems, 5-Br-2-F-Phe can be incorporated into proteins to study their structure and function. The presence of halogens can influence protein folding, stability, and interactions with other biomolecules.
Medical Applications
Potential Therapeutic Uses
Emerging research suggests that 5-Br-2-F-Phe may have therapeutic applications, particularly as a diagnostic probe in molecular imaging techniques such as positron emission tomography (PET). Its unique properties allow for selective targeting of specific biological pathways.
| Medical Application | Details |
|---|---|
| Molecular Imaging | Potential use as a tracer for tumor imaging via PET. |
| Therapeutic Agent | Possible role in drug design targeting specific receptors. |
Case Study: LAT1 Selectivity
A study published in Nature assessed the selectivity of phenylalanine analogs, including 5-Br-2-F-Phe, for the L-type amino acid transporter 1 (LAT1). The findings indicated that modifications to the phenylalanine structure could significantly enhance LAT1 affinity, suggesting potential applications in targeted drug delivery systems for cancer therapy .
Case Study: Fluorinated Amino Acids
Research has demonstrated that fluorinated amino acids like 5-Br-2-F-Phe can be used to develop new PET tracers for brain tumors. These studies highlight the compound's ability to improve specificity and affinity for LAT1 overexpressing cells, providing a promising avenue for non-invasive cancer diagnostics .
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-L-phenylalanine involves its incorporation into biological molecules, where it can affect their structure and function. The presence of bromine and fluorine atoms can alter the compound’s electronic properties, making it a useful tool for studying enzyme activity and protein interactions . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: 3-Bromo-5-fluoro-L-phenylalanine
Key Differences :
- Substituent Positions : Bromine and fluorine are located at the 3- and 5-positions, respectively, altering the electronic distribution across the phenyl ring compared to the 5-bromo-2-fluoro analog .
- Biological Implications : Positional isomerism can significantly affect interactions with enzymes or receptors. For example, the 3-bromo-5-fluoro derivative may exhibit distinct binding affinities due to altered steric hindrance or dipole moments.
Halogen-Swapped Analogs: N-Boc-5-Bromo-2-chloro-D-phenylalanine
Key Differences :
- Halogen Type : Chlorine replaces fluorine at the 2-position, increasing atomic radius and polarizability, which may enhance lipophilicity .
- Protecting Group : The N-Boc (tert-butoxycarbonyl) group improves stability during synthetic processes but increases molecular weight (378.65 g/mol vs. 262.08 g/mol) .
Substituent Effects in Non-Phenylalanine Derivatives: 4-Bromo-5-fluoro-2-methylaniline
Key distinctions include:
- Core Structure: Lacks the amino acid backbone, reducing compatibility with biological systems reliant on α-amino acids.
- Methyl Group : The 2-methyl substituent introduces steric effects that may hinder aromatic ring interactions .
Research Findings and Implications
- Substituent Positioning: Fluorine at the 2-position (ortho to the amino acid sidechain) may create steric clashes in enzyme-active sites compared to meta-substituted analogs .
- Chlorine, being less electronegative, may favor different reaction pathways .
- Stereochemical Impact: The L-configuration is critical for biological activity, as seen in proteinogenic amino acids. D-isomers like the Boc-protected analog may serve as inhibitors or non-metabolizable probes .
Notes
- The evidence provided lacks direct comparative studies; conclusions are inferred from structural and electronic principles.
- Further experimental data (e.g., solubility, LogP, biological activity) are required to validate these comparisons.
- Positional isomers and halogen swaps are common strategies in medicinal chemistry to optimize pharmacokinetics and target engagement.
Biological Activity
5-Bromo-2-fluoro-L-phenylalanine is a halogenated derivative of phenylalanine, notable for its unique structural features that influence its biological activity. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and biochemistry, due to its potential roles in modulating protein function and cellular processes.
Chemical Structure and Properties
The chemical formula of this compound is C9H9BrFNO2, with a molecular weight of approximately 250.08 g/mol. The presence of bromine and fluorine substituents on the phenyl ring significantly alters its electronic properties and biological interactions compared to non-halogenated phenylalanine. The compound exists as a racemic mixture, containing both L- and D-enantiomers, which may exhibit different biological activities.
This compound primarily functions by being incorporated into proteins, where it can influence their structure and function. The halogen atoms can modulate interactions with enzymes and receptors, potentially altering their activity. This mechanism is particularly relevant in the context of amino acid transporters, specifically the L-type amino acid transporter 1 (LAT1), which plays a crucial role in cellular uptake of large neutral amino acids.
Affinity for Amino Acid Transporters
Research indicates that halogenated phenylalanines, including this compound, show varying affinities for amino acid transporters. Notably, studies have demonstrated that this compound exhibits a strong interaction with LAT1, enhancing cellular uptake mechanisms that may influence protein synthesis and cell signaling pathways. The unique positioning of halogen substituents enhances binding affinities compared to non-halogenated analogs .
Case Studies
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LAT1 Selectivity : A study evaluated the competitive inhibition properties of various phenylalanine analogs on LAT1 and LAT2 transporters. This compound demonstrated significant competitive inhibition with a calculated value indicating high selectivity for LAT1 over LAT2 .
Compound Name (μM) LAT1 Selectivity This compound 0.45 High Non-halogenated phenylalanine 3.00 Low - Tumor Accumulation Studies : In vivo studies using mouse models indicated that this compound accumulates preferentially in tumor tissues due to LAT1 expression levels. This characteristic suggests its potential utility as a therapeutic agent or diagnostic probe in cancer imaging .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Bromination : Utilizing N-bromosuccinimide (NBS) for bromination at the 5-position.
- Fluorination : Employing fluorinating agents to introduce fluorine at the 2-position.
- Purification : The final product is purified through crystallization or chromatography techniques.
Potential Applications
The unique properties of this compound make it a valuable candidate for:
- Drug Development : As a probe in studying enzyme-substrate interactions.
- Pharmaceutical Research : Its ability to modulate protein functions could lead to new therapeutic strategies targeting specific diseases.
Q & A
Q. What are the common synthetic routes for 5-Bromo-2-fluoro-L-phenylalanine, and how are halogenation strategies optimized?
Synthesis typically involves halogenation of L-phenylalanine precursors. For bromine and fluorine introduction, regioselective electrophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura using boronic acid intermediates) is employed . Protecting groups (e.g., amine protection with Boc groups) are critical to prevent side reactions during halogenation . Optimization includes temperature control (0–6°C for sensitive intermediates) and catalyst selection (Pd-based systems for coupling reactions) .
Q. How is the purity of this compound assessed, and what analytical methods are prioritized?
Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection (>95.0–97.0% thresholds) . Nuclear magnetic resonance (NMR) confirms structural integrity, particularly for distinguishing regioisomers (e.g., 2-fluoro vs. 3-fluoro substitution) . Mass spectrometry (MS) validates molecular weight, especially for bromine/fluorine isotopic patterns .
Q. What storage conditions are recommended for this compound and its intermediates?
Light-sensitive derivatives require storage in amber vials at 0–6°C to prevent decomposition . Boronic acid intermediates (common in coupling reactions) must be kept under inert gas (argon/nitrogen) to avoid oxidation .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what challenges arise in chiral resolution?
Chirality preservation demands enantioselective synthesis or resolution techniques (e.g., chiral column chromatography). Racemization risks increase under basic conditions, necessitating mild reaction pH (e.g., buffered systems) . Advanced methods like enzymatic resolution (using proteases) or asymmetric catalysis (e.g., Jacobsen epoxidation) are explored but require empirical optimization .
Q. What analytical contradictions arise in characterizing this compound, and how are they resolved?
Discrepancies in NMR chemical shifts may occur due to solvent polarity or pH effects. For example, fluorine’s strong deshielding effect can obscure neighboring proton signals. Multi-dimensional NMR (e.g., - HSQC) or comparison with NIST reference data helps resolve ambiguities . Purity disagreements between HPLC and elemental analysis require cross-validation via combustion analysis (C/H/N/Br/F quantification) .
Q. How do electronic effects of bromine and fluorine substituents influence reactivity in peptide coupling or medicinal chemistry applications?
Bromine’s electron-withdrawing nature enhances electrophilic aromatic substitution but may hinder amide bond formation in peptide synthesis. Fluorine’s electronegativity increases metabolic stability, making the compound a candidate for protease-resistant drug analogs . Computational studies (DFT) predict substituent effects on reaction pathways, guiding synthetic design .
Q. What strategies mitigate side reactions in cross-coupling applications (e.g., Suzuki-Miyaura) involving this compound derivatives?
Competitive protodeboronation or homocoupling is minimized using Pd catalysts with bulky ligands (e.g., SPhos) and degassed solvents . Pre-activation of boronic acids (e.g., MIDA boronates) improves stability . Reaction monitoring via TLC or in-situ IR ensures intermediate stability .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for halogenation steps .
- Contradiction Analysis : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to validate assignments .
- Advanced Applications : Use fluorine-18 labeled analogs for PET imaging studies, leveraging bromine as a leaving group for isotopic substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
